molecular formula C18H16N6O2 B2625606 1-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892744-55-7

1-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2625606
CAS RN: 892744-55-7
M. Wt: 348.366
InChI Key: RYFGABSNAUBAAQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O2 and its molecular weight is 348.366. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the potential of triazole and oxadiazole derivatives, similar in structure to 1-(4-methoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, in exhibiting antimicrobial activities. For instance, the synthesis and evaluation of novel triazole derivatives have shown good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, other studies have synthesized azole derivatives, including triazoles and oxadiazoles, and tested their antimicrobial efficacy, finding some compounds to exhibit significant activity against tested strains (Başoğlu et al., 2013).

Nematocidal Activity

Novel oxadiazole derivatives incorporating thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Certain compounds have shown promising results against the Bursaphelenchus xylophilus nematode, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Anticancer Evaluation

The design and synthesis of oxadiazole derivatives with various substituents have been explored for their potential anticancer activities. Some newly synthesized compounds have been tested against human cancer cell lines and demonstrated good to moderate activity, indicating their potential in anticancer therapy (Yakantham et al., 2019).

Energetic Materials

In the field of energetic materials, the synthesis of bi-heterocyclic compounds involving triazole and oxadiazole rings has been pursued. These compounds have been evaluated for their heat of detonation and performance, with some showing comparable performance to existing materials. This research opens up possibilities for the development of new energetic materials with improved performance and safety profiles (Cao et al., 2020).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-5-3-4-6-14(11)17-20-18(26-22-17)15-16(19)24(23-21-15)12-7-9-13(25-2)10-8-12/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFGABSNAUBAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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